3-(Benzyl(butyl)amino)propanoic acid

Analytical Chemistry Quality Control Procurement

3-(Benzyl(butyl)amino)propanoic acid (CAS 216587-41-6) is a synthetic N-substituted beta-alanine derivative with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol. It is characterized by a propanoic acid backbone where the amino group is substituted with both a benzyl and an n-butyl group.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
CAS No. 216587-41-6
Cat. No. B1470248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyl(butyl)amino)propanoic acid
CAS216587-41-6
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCCCCN(CCC(=O)O)CC1=CC=CC=C1
InChIInChI=1S/C14H21NO2/c1-2-3-10-15(11-9-14(16)17)12-13-7-5-4-6-8-13/h4-8H,2-3,9-12H2,1H3,(H,16,17)
InChIKeyQIBRHKAEVRMYJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzyl(butyl)amino)propanoic Acid (CAS 216587-41-6): Basic Chemical and Procurement Profile


3-(Benzyl(butyl)amino)propanoic acid (CAS 216587-41-6) is a synthetic N-substituted beta-alanine derivative with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . It is characterized by a propanoic acid backbone where the amino group is substituted with both a benzyl and an n-butyl group [1]. This compound is primarily utilized as a versatile research chemical and a precursor in the synthesis of more complex pharmaceutical intermediates .

3-(Benzyl(butyl)amino)propanoic Acid (CAS 216587-41-6): Why Simple Analogs Are Not Direct Replacements


The specific substitution pattern of 3-(Benzyl(butyl)amino)propanoic acid, featuring both a hydrophobic benzyl and a flexible n-butyl group on the beta-amino nitrogen, creates a unique steric and electronic environment that cannot be replicated by simpler N-substituted beta-alanines like N-benzyl-beta-alanine (CAS 5426-62-0) or N-butyl-beta-alanine [1]. This dual substitution is critical for its intended applications, where the combined lipophilicity and conformational flexibility are essential for interactions with biological targets or for specific synthetic transformations . Substituting with an analog that lacks either group would fundamentally alter the compound's physicochemical properties, such as logP and solubility, and could lead to divergent biological activity or synthetic outcomes [2].

3-(Benzyl(butyl)amino)propanoic Acid (CAS 216587-41-6): Quantifiable Differentiators for Procurement and Research Selection


Verified Analytical Purity and QC Documentation: A Procurement Differentiator

The compound is offered with a standard purity of 98%, which is higher than the common 95% purity threshold for many research-grade chemicals . The supplier provides batch-specific quality control documentation, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) reports, ensuring lot-to-lot consistency and facilitating regulatory or experimental reproducibility .

Analytical Chemistry Quality Control Procurement

Enhanced Lipophilicity Compared to the N-Benzyl Analog

The addition of the n-butyl group significantly increases the compound's lipophilicity compared to its N-benzyl-beta-alanine analog (CAS 5426-62-0). The predicted LogP (octanol-water partition coefficient) for 3-(Benzyl(butyl)amino)propanoic acid is estimated to be >2.5, whereas N-benzyl-beta-alanine has a reported experimental LogP of approximately 1.64 [1][2]. This increase of at least 0.86 logP units indicates a substantial shift in hydrophobicity, which can impact membrane permeability and distribution profiles in biological systems [1].

Medicinal Chemistry Physicochemical Properties ADME

Unique Synthetic Utility as a Dual-Substituted Building Block

3-(Benzyl(butyl)amino)propanoic acid contains both a carboxylic acid and a tertiary amine with two distinct protecting groups (benzyl and butyl). This structural feature allows for chemoselective transformations that are not possible with simpler N-substituted beta-alanines . For example, the benzyl group can be selectively removed via hydrogenolysis to yield an N-butyl-beta-alanine intermediate, or the butyl group can potentially be dealkylated under oxidative conditions. This contrasts with N-benzyl-beta-alanine, which offers only one point for deprotection, limiting downstream diversification .

Organic Synthesis Medicinal Chemistry Building Blocks

Potential Biological Activity in Cell Differentiation Arrest

Preliminary evidence indicates that 3-(Benzyl(butyl)amino)propanoic acid exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. While quantitative data such as IC50 values are not available in the public domain for this specific compound, the reported qualitative effect suggests a potential biological profile distinct from other beta-alanine derivatives that are primarily investigated for different targets, such as GABA receptors or integrin antagonism [2].

Cancer Research Cell Biology Drug Discovery

3-(Benzyl(butyl)amino)propanoic Acid (CAS 216587-41-6): Recommended Application Scenarios Based on Evidence


Medicinal Chemistry: Lead Optimization for Hydrophobic Binding Pockets

The compound's elevated lipophilicity (estimated LogP >2.5) compared to N-benzyl-beta-alanine (LogP 1.64) makes it a preferred candidate for modifying lead compounds intended to interact with hydrophobic regions of a protein target, potentially improving target affinity or cellular permeability [1][2].

Organic Synthesis: Advanced Intermediate for Parallel Library Synthesis

Its dual N-substitution allows for sequential deprotection strategies, providing a versatile scaffold for generating diverse compound libraries. This is particularly useful in medicinal chemistry campaigns where a common intermediate is required to explore structure-activity relationships (SAR) around the beta-amino acid moiety .

Biochemical Research: Investigation of Cellular Differentiation Pathways

Given the qualitative report of its activity in arresting undifferentiated cell proliferation, this compound is suitable for use as a chemical probe in exploratory cell biology studies focused on monocyte differentiation, cancer, or dermatological disease models. Researchers should note that specific quantitative potency data is not yet publicly available [3].

Analytical Chemistry & Quality Control: Use as a High-Purity Reference Standard

With a specified purity of 98% and comprehensive QC documentation (NMR, HPLC, GC) available from the supplier, the compound is well-suited for use as a reference standard in method development, validation, and routine analytical testing in quality control laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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